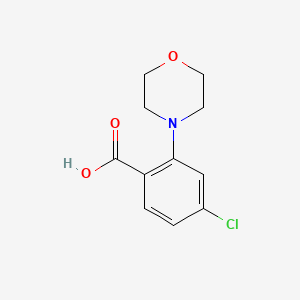

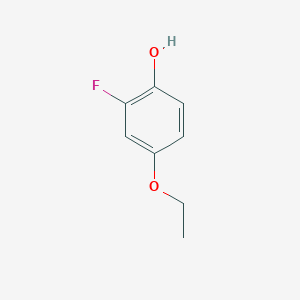

4-Chloro-2-morpholinobenzoic acid

Descripción general

Descripción

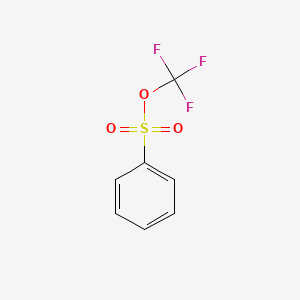

4-Chloro-2-morpholinobenzoic acid is a chemical compound . It is a derivative of benzoic acid, which is an important component in a variety of synthesis and chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of aldehydes and primary amines . A new series of metal (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-morpholinobenzoic acid include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation of Herbicides : Studies on herbicides, particularly those based on chlorophenoxacetic acids like 2,4-D, provide a foundation for understanding the environmental behavior and microbial degradation pathways of similar compounds. Magnoli et al. (2020) reviewed the behavior of 2,4-D in agricultural environments, emphasizing the role of microorganisms in degrading such herbicides and their metabolites, such as 2,4-dichlorophenol. This research offers insights into how compounds like 4-Chloro-2-morpholinobenzoic acid might interact with and be processed in the environment, underlining the importance of microbial biodegradation in mitigating pollution and safeguarding public health (Magnoli et al., 2020).

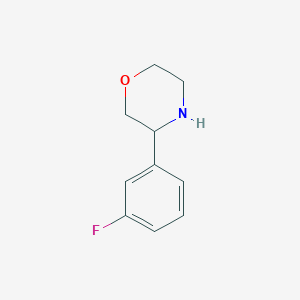

Pharmacological Interest in Morpholine Derivatives : Morpholine and its derivatives, including those containing the morpholine ring structure like 4-Chloro-2-morpholinobenzoic acid, have garnered attention for their broad spectrum of pharmacological activities. Asif and Imran (2019) highlighted the significant interest in morpholine derivatives for their potential in drug design and synthesis, offering a range of pharmacological properties from antimicrobial to anticancer activities. This review underscores the versatility and therapeutic potential of morpholine-containing compounds in pharmaceutical research (Asif & Imran, 2019).

Analytical Methods in Antioxidant Activity : The assessment of antioxidant activity is crucial in evaluating the therapeutic potential of various compounds, including phenolic acids and potentially morpholine derivatives. Munteanu and Apetrei (2021) provided a comprehensive overview of analytical methods used to determine antioxidant activity, shedding light on the importance of such evaluations in food engineering, medicine, and pharmacy. Understanding these methods is essential for exploring the antioxidant properties of 4-Chloro-2-morpholinobenzoic acid and its relevance in mitigating oxidative stress-related disorders (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for 4-Chloro-2-morpholinobenzoic acid provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYFFVBBYOBWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-morpholinobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)

![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)

![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)